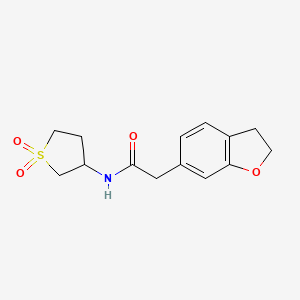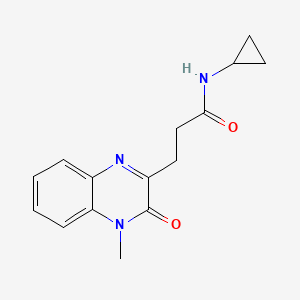
3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzimidazole ring in this compound makes it a potential candidate for various pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Chlorosulphonation: 3-chlorosulphonyl-benzoic acid is obtained through the chlorosulphonation of benzoic acid.
Coupling Reaction: The chlorosulphonyl-benzoic acid is then reacted with 2-methyl-1H-benzimidazole to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
科学研究应用
3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for its use in the development of new materials and as a precursor for other bioactive compounds.
作用机制
The mechanism of action of 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzimidazole ring allows the compound to bind to nucleic acids and proteins, affecting their function. This interaction can inhibit the activity of enzymes, disrupt cellular processes, and lead to the death of microbial or cancer cells .
相似化合物的比较
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is unique due to the presence of the chlorine atom and the specific substitution pattern on the benzimidazole ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
属性
分子式 |
C15H12ClN3O |
|---|---|
分子量 |
285.73 g/mol |
IUPAC 名称 |
3-chloro-N-(2-methyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C15H12ClN3O/c1-9-17-13-6-5-12(8-14(13)18-9)19-15(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,17,18)(H,19,20) |
InChI 键 |
MCRNNSFLKQXKCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,1-dicyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12168680.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12168701.png)
![Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168712.png)

![2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12168720.png)
![N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12168726.png)
![1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B12168728.png)
methanone](/img/structure/B12168734.png)
![4',4',6'-trimethyl-6'-phenyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12168741.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12168743.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12168747.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12168750.png)
